molecular formula C39H71NO13 B601437 Clarithromycin EP Impurity P CAS No. 123967-58-8

Clarithromycin EP Impurity P

Número de catálogo B601437
Número CAS: 123967-58-8
Peso molecular: 761.98
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clarithromycin EP Impurity P, with CAS No: 123967-58-8, is an impurity standard of Clarithromycin . Clarithromycin is an antibiotic belonging to the macrolide class, commonly used to treat various bacterial infections . It works by inhibiting protein synthesis in bacteria, thereby preventing their growth and replication .


Synthesis Analysis

A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime, with less than 1.2% of the (Z)-isomer, has been demonstrated . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .


Molecular Structure Analysis

The molecular structure of this compound includes a lactone ring, a nitrogen-containing macrolactam ring, and a hydroxylated sugar moiety . The compound has a molecular weight of 748.98 g/mol and a molecular formula of C38H69NO13 .


Chemical Reactions Analysis

Clarithromycin 9-(E)-oxime is the key raw material for the synthesis of the 9a-lactam macrolide . The pure clarithromycin 9-(E)-oxime obtained was subjected to the Beckmann rearrangement, thereby converting it into the pure 9a-lactam scaffold .


Physical And Chemical Properties Analysis

This compound is a highly pure and stable compound that is characterized by its white to off-white crystalline powder form and its high solubility in water .

Aplicaciones Científicas De Investigación

Impurity Profiling

  • High-Performance Liquid Chromatography (HPLC) : Clarithromycin is chromatographed on a YMCC18 column using acetonitrile and KH2PO4, allowing for the identification and estimation of manufacturing and degradation impurities, including Clarithromycin EP Impurity P (Morgan et al., 1990).

Stability Analysis

  • Impact of Ionizing Radiation : Research indicates that ionizing radiation affects the stability of clarithromycin, thereby impacting the impurity profiles. The analysis shows clarithromycin's stability at various radiation levels, and how impurity levels change post-irradiation (Salem et al., 2017).

Antibiotic Resistance Studies

  • Clarithromycin-Resistant Helicobacter pylori : Studies show the prevalence of clarithromycin-resistant strains of H. pylori, which is critical in understanding the effectiveness of antibiotics and the role of impurities like this compound in treatment failure (Agudo et al., 2010).

Pharmacokinetics and Drug Interactions

  • Drug-Drug Interactions : The research on clarithromycin's interactions with other drugs provides insights into its metabolic pathways and the possible effects of impurities on these interactions. This includes the study of its role as an inhibitor of cytochrome P450 (CYP) 3A4 (Moj et al., 2016).

Ecological Impact

  • Effects on Aquatic Ecosystems : Research has explored the ecological risks posed by clarithromycin, including its impurities, in aquatic ecosystems. This includes the study of transcriptomics and metabolomics in Raphidocelis subcapitata exposed to clarithromycin (Peng et al., 2020).

Wastewater Treatment

  • Influence on Waste Activated Sludge Fermentation : Clarithromycin affects volatile fatty acid production during waste activated sludge fermentation. This study highlights how impurities in clarithromycin, including EP Impurity P, can influence waste treatment processes (Huang et al., 2019).

Mecanismo De Acción

Safety and Hazards

Clarithromycin EP Impurity P is a hazardous compound . It is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products .

Direcciones Futuras

The usage of Clarithromycin EP Impurity P is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products . The compound is used as a standard reference material for the development and validation of analytical methods that are used to detect and quantify impurities in Clarithromycin products . It also helps in identifying any degradation products that may arise during the manufacturing process or storage of Clarithromycin products .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin EP Impurity P involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis pathway include the formation of a lactone ring and the introduction of a chlorine atom at a specific position on the molecule.", "Starting Materials": ["Methyl 6-Oxoheptanoate", "Methyl 2-(2-chloroethoxy)acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium borohydride", "Methanol", "Ethyl acetate", "Acetic acid", "Water"], "Reaction": ["Step 1: Methyl 6-Oxoheptanoate is treated with sodium hydroxide to form the corresponding carboxylate salt.", "Step 2: The carboxylate salt is then reacted with methyl 2-(2-chloroethoxy)acetate in the presence of sodium carbonate to form the corresponding ester.", "Step 3: The ester is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is then treated with acetic acid to form the corresponding free base.", "Step 6: The free base is then reacted with a solution of chlorine in methanol to introduce a chlorine atom at a specific position on the molecule.", "Step 7: The crude product is purified by column chromatography using ethyl acetate as the eluent.", "Step 8: The final product, Clarithromycin EP Impurity P, is obtained as a white solid after drying in vacuo."] }

Número CAS

123967-58-8

Fórmula molecular

C39H71NO13

Peso molecular

761.98

Apariencia

White Solid

melting_point

>215°C (dec.)

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

4'',6-Di-O-methylerythromycin;  Oxacyclotetradecane, Erythromycin deriv.;  4'-O-Methylclarithromycin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.